CB1/CB2 Binding Selectivity Inversion Relative to AM-2201 (5-Fluoropentyl Isomer)
This 2-fluoropentyl isomer exhibits near-equivalent affinities for CB1 (Ki 1.34 nM) and CB2 (Ki 1.32 nM), representing a CB1/CB2 selectivity ratio of approximately 1.02 — essentially non-selective [1]. This is a significant departure from AM-2201 (5-fluoropentyl isomer), which shows a CB1-preferring selectivity ratio of 2.6 (Ki CB1 1.0 nM vs. CB2 2.6 nM) . The selectivity inversion is also strong relative to JWH-018, which displays CB2 preference with a ratio of 0.33 (Ki CB1 9.0 nM vs. CB2 2.94 nM), and MAM-2201, which exhibits CB2 preference with a ratio of 0.28 (Ki CB1 2.07 nM vs. CB2 0.58 nM) [2][3]. Thus, the 2-fluoropentyl positional isomer is the only naphthoylindole SC among these four to approach true CB1/CB2 equipotency.
| Evidence Dimension | CB1/CB2 binding selectivity ratio (Ki CB1 / Ki CB2) |
|---|---|
| Target Compound Data | Ki CB1 = 1.34 nM; Ki CB2 = 1.32 nM; Ratio ≈ 1.02 |
| Comparator Or Baseline | AM-2201 (Ki CB1=1.0 nM, CB2=2.6 nM, Ratio=2.6); JWH-018 (Ki CB1=9.0 nM, CB2=2.94 nM, Ratio=0.33); MAM-2201 (Ki CB1=2.07 nM, CB2=0.58 nM, Ratio=0.28) |
| Quantified Difference | Target CB1/CB2 ratio ~1.02 vs. AM-2201 2.6 (~2.5-fold selectivity difference); vs. JWH-018 0.33 (inverted); vs. MAM-2201 0.28 (inverted) |
| Conditions | Radioligand binding displacement assays using human CB1 and CB2 receptors; data compiled from published sources. |
Why This Matters
For experiments requiring concomitant CB1 and CB2 activation without receptor bias, this 2-fluoropentyl isomer uniquely provides equipotent stimulation, while AM-2201 introduces a 2.6-fold CB1 bias and MAM-2201 introduces a 3.6-fold CB2 bias — critical for reproducible pharmacological studies.
- [1] THJ-2201. In: Wikipedia. Accessed 2026-05-12. https://en.wikipedia.org/wiki/THJ-2201 View Source
- [2] Bertin Bioreagent. JWH 018 Analytical Standard Datasheet, CAT N° 9001203. https://www.bertin-bioreagent.com View Source
- [3] MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201. Psychopharmacology. 2023. PMID: 37236147. View Source
